molecular formula C13H11N3 B6306928 N-Phenyl-1H-indazol-3-amine CAS No. 835-42-7

N-Phenyl-1H-indazol-3-amine

Cat. No. B6306928
CAS RN: 835-42-7
M. Wt: 209.25 g/mol
InChI Key: MWKZLAQDGRSBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Phenyl-1H-indazol-3-amine” is a compound with the molecular formula C13H11N3 and a molecular weight of 209.25 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

A series of indazole derivatives, including “N-Phenyl-1H-indazol-3-amine”, were designed and synthesized by a molecular hybridization strategy . The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great antitumor activity . The compound 6o, for example, exhibited a promising inhibitory effect against the K562 cell line . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity .


Physical And Chemical Properties Analysis

“N-Phenyl-1H-indazol-3-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.25 .

Scientific Research Applications

Synthesis and Structural Analysis

N-Phenyl-1H-indazol-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and analyzed its crystal structure, showing its effectiveness against cancer cell lines (Lu et al., 2017). Similarly, Lu et al. (2020) designed and synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, detailing its crystal structure and antitumor activity (Lu et al., 2020).

Antitumor Properties

Several studies have highlighted the antitumor properties of compounds derived from N-Phenyl-1H-indazol-3-amine. For instance, Ji et al. (2018) investigated the synthesis and antitumor activity of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrating its inhibitory capacity against certain cancer cell lines (Ji et al., 2018).

Catalytic Synthesis Methods

Research has also focused on developing efficient synthesis methods for N-Phenyl-1H-indazol-3-amine derivatives. Park et al. (2021) described a silver(I)-mediated intramolecular oxidative C–H amination for the construction of assorted 1H-indazoles, applicable in medicinal chemistry (Park et al., 2021).

Antiproliferative Activity

The antiproliferative activity of N-Phenyl-1H-indazol-3-amine derivatives has been a subject of interest. Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activity against a range of tumor cell lines, noting significant inhibitory effects (Maggio et al., 2011).

Photophysical Properties and Molecular Rearrangements

The photophysical properties and molecular rearrangements of N-Phenyl-1H-indazol-3-amine derivatives have been explored. Buscemi et al. (1996) investigated the photochemistry of some derivatives, focusing on the formation of indazoles and benzimidazoles under specific conditions (Buscemi et al., 1996).

Corrosion Inhibition

Qiang et al. (2018) designed and synthesized indazole derivatives for corrosion inhibition of copper, demonstrating the potential application of these compounds in materials science (Qiang et al., 2018).

Safety And Hazards

The safety data sheet of “N-Phenyl-1H-indazol-3-amine” suggests that it may form combustible dust concentrations in air . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

“N-Phenyl-1H-indazol-3-amine” and its derivatives have shown great potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity . The compound 6o, for instance, could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

N-phenyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKZLAQDGRSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
N-Phenyl-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
N-Phenyl-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
N-Phenyl-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
N-Phenyl-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
N-Phenyl-1H-indazol-3-amine

Citations

For This Compound
3
Citations
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
… Cui et al., developed a new N-phenyl-1H-indazol-3amine derivative using the knowledge of 2-[(6-ethoxy-1methyl-1,3a,4,8b-tetrahydroindeno[1,2-c]-3-[3-ethoxyanilino]pyrazol-yl)oxy] …
Number of citations: 4 www.ingentaconnect.com
DM Klug, L Tschiegg, R Diaz… - Journal of medicinal …, 2019 - ACS Publications
Human African trypanosomiasis (HAT) is a neglected tropical disease caused by infection with either of two subspecies of the parasite Trypanosoma brucei. Due to a lack of economic …
Number of citations: 10 pubs.acs.org
AE Rashad, AH Shamroukh, MA El-Hashash… - Org. Chem. Indian …, 2013 - hakon-art.com
… When compound (2)was reacted with hydrazine hydrate in ethanol, it produced 4,6-bis (4chlorophenyl)-N-phenyl-1H-indazol-3-amine (3) (Scheme 1). The IR spectra of the latter …
Number of citations: 10 www.hakon-art.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.